Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate

Description

Properties

CAS No. |

60816-64-0 |

|---|---|

Molecular Formula |

C14H27N3O10 |

Molecular Weight |

397.38 g/mol |

IUPAC Name |

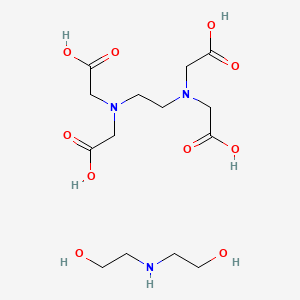

2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C10H16N2O8.C4H11NO2/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;6-3-1-5-2-4-7/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);5-7H,1-4H2 |

InChI Key |

HFYFQWAWAXTQMX-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)NCCO.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |

Related CAS |

60816-64-0 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate typically involves the reaction of ethylenediaminetetraacetic acid (EDTA) with bis(2-hydroxyethyl)amine. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the complete formation of the desired product. The general reaction can be represented as follows:

EDTA+4(bis(2-hydroxyethyl)amine)→Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with pH control systems. The reaction mixture is typically heated to accelerate the reaction rate, and the product is purified through crystallization or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate can undergo various chemical reactions, including:

Chelation: It forms stable complexes with metal ions, which is the primary reason for its use in various applications.

Substitution Reactions: The hydroxyl groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Chelation: Metal ions such as calcium, magnesium, and iron are common reagents. The reaction typically occurs in aqueous solutions at neutral or slightly basic pH.

Substitution: Reagents like alkyl halides or acyl chlorides can be used to modify the hydroxyl groups under mild conditions.

Major Products Formed

Chelation: Metal-EDTA complexes, which are highly stable and soluble in water.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medical Applications

Chelation Therapy

- Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate is utilized in chelation therapy for the removal of heavy metals such as lead, cadmium, and mercury from biological systems. Its ability to form stable complexes with these metals facilitates their excretion from the body, making it a valuable agent in treating heavy metal poisoning.

Pharmaceutical Formulations

- The compound is also explored in drug formulations aimed at improving bioavailability and efficacy by enhancing drug solubility and stability. Its chelating properties can be advantageous in developing drugs that target metal ions within biological systems.

Analytical Chemistry Applications

Metal Ion Detection

- In analytical chemistry, this compound serves as a chelating agent for the detection and quantification of metal ions. It is particularly useful in spectroscopic methods where the formation of colored complexes can be measured to determine metal concentrations in various samples .

Environmental Monitoring

- The compound is employed in environmental monitoring to assess the presence of heavy metals in soil and water samples. Its ability to bind metal ions allows for effective extraction and analysis, aiding in pollution assessment and remediation strategies .

Environmental Science Applications

Remediation of Contaminated Sites

- This compound is used in environmental remediation techniques to extract heavy metals from contaminated sites. By forming stable complexes with toxic metals, it enhances their removal from soil and groundwater, contributing to environmental cleanup efforts .

Industrial Applications

Catalysis

- In industrial processes, this compound can act as a catalyst or co-catalyst in various chemical reactions, particularly those involving metal ions. Its chelating properties help stabilize reactive intermediates, improving reaction yields and selectivity .

Textile and Dye Industries

Mechanism of Action

The primary mechanism of action of Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate is its ability to chelate metal ions. The ethylenediaminetetraacetate core has multiple binding sites that can coordinate with metal ions, forming stable, water-soluble complexes. This chelation process prevents the metal ions from participating in unwanted chemical reactions, thereby stabilizing the system in which they are present.

Comparison with Similar Compounds

Research Findings and Limitations

- TEA-EDTA : Studies confirm its efficacy in cosmetic preservation, with a 20–30% enhancement in shelf life for emulsions containing divalent metal ions .

- Gaps in Data : The tetrakis(bis(2-hydroxyethyl)ammonium) variant lacks explicit research in the provided evidence, necessitating extrapolation from structural analogs.

Biological Activity

Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate (abbreviated as Tetra-HEEDTA) is a complex organic compound known for its chelating properties. With a molecular weight of approximately 712.79 g/mol and a CAS number of 60816-64-0, Tetra-HEEDTA is characterized by its ability to bind metal ions through multiple coordination sites, making it useful in various biological and environmental applications. This article explores its biological activity, focusing on its interactions with metal ions, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Tetra-HEEDTA features a tetrakis structure that includes four bis(2-hydroxyethyl)ammonium groups attached to an ethylenediaminetetraacetate backbone. This configuration enhances its solubility and stability in aqueous solutions, allowing for effective metal ion binding.

The primary mechanism of action for Tetra-HEEDTA involves the formation of stable complexes with various metal ions such as lead, cadmium, and copper. These interactions are crucial for applications in chelation therapy and environmental remediation. The compound's ability to sequester toxic metals helps facilitate their removal from biological systems and contaminated environments.

Chelation Therapy

Tetra-HEEDTA has been studied for its potential in chelation therapy, particularly in treating heavy metal poisoning. Chelation therapy using compounds like EDTA (ethylenediaminetetraacetic acid) has shown efficacy in increasing urinary excretion of metals such as lead and cadmium . Tetra-HEEDTA may offer similar benefits due to its enhanced binding properties.

Table 1: Comparison of Chelating Agents

| Compound Name | CAS Number | Key Features |

|---|---|---|

| This compound | 60816-64-0 | Enhanced solubility and stability; effective metal ion binding |

| Ethylenediaminetetraacetic acid (EDTA) | 60-00-4 | Widely used chelator; less selective than Tetra-HEEDTA |

| Diethylene-triaminepentaacetic acid (DTPA) | 67-43-6 | Effective for certain metals; less soluble than Tetra-HEEDTA |

Study on Metal Ion Binding

A study evaluated the binding affinity of Tetra-HEEDTA for various metal ions. The results indicated that the compound forms stable complexes with lead and copper, facilitating their removal from biological systems. This property supports its use in therapeutic applications for heavy metal detoxification.

Clinical Application in Lead Poisoning

A clinical trial investigated the efficacy of EDTA-based chelation therapy in patients with lead exposure. Results showed significant reductions in blood lead levels and associated health risks following treatment . While Tetra-HEEDTA was not directly tested, its structural advantages suggest it could provide similar or improved outcomes.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate (TEA-EDTA) with high purity?

- Methodological Answer : Synthesis typically involves reacting ethylenediaminetetraacetic acid (EDTA) with tris(2-hydroxyethyl)amine under controlled pH (e.g., ~8–9) to ensure complete neutralization. Purification via recrystallization or column chromatography is critical to remove unreacted EDTA and salts. Monitoring purity can be achieved through elemental analysis (C, H, N) and titration against standardized metal ion solutions (e.g., Zn²⁺ using 0.02 mol/L EDTA disodium salt) .

Q. How does TEA-EDTA function as a chelating agent in experimental systems, and what factors influence its binding efficiency?

- Methodological Answer : TEA-EDTA chelates divalent and trivalent metal ions (e.g., Ca²⁺, Fe³⁺) via its four carboxylate and two amine groups. Binding efficiency depends on pH (optimal range: 4–8), ionic strength, and competing ligands. For reproducible results, pre-treat solutions with TEA-EDTA (0.1–1.0 mM) and validate chelation efficacy via atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) .

Q. What safety protocols are essential when handling TEA-EDTA in laboratory settings?

- Methodological Answer : Use chemical-resistant gloves (e.g., chloroprene) and protective eyewear with side shields. Employ local exhaust ventilation to minimize inhalation of aerosols. In case of skin contact, wash immediately with soap and water; for eye exposure, use emergency eyewash stations. Monitor air concentrations using OSHA-compliant methods (e.g., NIOSH 0500 for particulates) .

Advanced Research Questions

Q. How can neutron reflection (NR) and surface tension measurements resolve discrepancies in adsorption isotherms of TEA-EDTA at liquid interfaces?

- Methodological Answer : NR provides molecular-level insights into surfactant adsorption density and orientation, while surface tension measurements (e.g., Wilhelmy plate) quantify macroscopic interfacial behavior. To reconcile data, ensure purity by pre-treating solutions with EDTA to remove trace metal contaminants (e.g., Ca²⁺) and validate via foam fractionation. Apply Gibbs adsorption equation with a prefactor of 2 for ionic surfactants in non-electrolyte systems .

Q. What strategies optimize TEA-EDTA’s chelation efficiency in complex matrices (e.g., biological fluids or environmental samples)?

- Methodological Answer : Adjust pH to stabilize the target metal-EDTA complex (e.g., pH 6.5 for Fe³⁺). Use masking agents (e.g., NH₄OH) to suppress interference from competing ions. Validate recovery rates via spiked samples and cross-check with alternative chelators (e.g., citrate). For trace analysis, couple TEA-EDTA with preconcentration techniques like solid-phase extraction .

Q. How do structural modifications of EDTA derivatives (e.g., TEA-EDTA vs. disodium EDTA) affect their thermodynamic stability constants (log K) with transition metals?

- Methodological Answer : Compare log K values via potentiometric titrations under standardized conditions (ionic strength = 0.1 M KCl, 25°C). The tris(2-hydroxyethyl)ammonium counterion in TEA-EDTA may alter solubility and steric interactions, reducing log K for larger metal ions (e.g., Pb²⁺) compared to disodium EDTA. Validate using spectroscopic methods (e.g., UV-Vis for Fe-EDTA complexes) .

Q. What analytical challenges arise when quantifying TEA-EDTA in multicomponent surfactant mixtures, and how can they be mitigated?

- Methodological Answer : Co-elution with other surfactants (e.g., Cn-TABs) in HPLC can obscure detection. Use ion-pair chromatography with tetramethylammonium hydroxide (TMAH) and EDTA disodium in the mobile phase to enhance separation. Confirm identity via tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) targeting m/z 292 (EDTA fragment) .

Contradiction Analysis & Experimental Design

Q. Conflicting reports suggest TEA-EDTA’s efficacy in removing hydrophobic impurities varies across studies. How can experimental design address this variability?

- Methodological Answer : Variability often stems from differences in impurity composition (e.g., hydrocarbon vs. fluorocarbon chains). Design experiments using model impurities (e.g., di-C6SS sulfosuccinate) and control trace metal levels with EDTA pre-treatment. Compare foam fractionation efficiency across multiple replicate trials and quantify residuals via gas chromatography-mass spectrometry (GC-MS) .

Q. Why do discrepancies exist in reported solubility limits of TEA-EDTA in aqueous-organic solvents?

- Methodological Answer : Solubility is influenced by solvent polarity and ion-pairing effects. Systematically test solubility in binary mixtures (e.g., water-acetonitrile) at fixed ionic strengths (0.1 M NaCl). Use dynamic light scattering (DLS) to detect micelle formation, which may artificially inflate apparent solubility. Report data with detailed solvent composition and temperature controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.